N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Pharmacokinetics Oral Bioavailability GLP-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is the systematic chemical name for the clinical candidate ID110521156, a purine-piperidine-sulfolane hybrid small molecule that functions as an orally bioavailable, selective glucagon-like peptide-1 (GLP-1) receptor agonist. It is currently in Phase 1 clinical development for the treatment of type 2 diabetes and obesity.

Molecular Formula C15H20N6O3S
Molecular Weight 364.4 g/mol
Cat. No. B11006591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide
Molecular FormulaC15H20N6O3S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C15H20N6O3S/c22-15(20-11-3-6-25(23,24)7-11)10-1-4-21(5-2-10)14-12-13(17-8-16-12)18-9-19-14/h8-11H,1-7H2,(H,20,22)(H,16,17,18,19)
InChIKeyUSZZMJVPXOASKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ID110521156 (N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide) Procurement-Relevant Overview


N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is the systematic chemical name for the clinical candidate ID110521156, a purine-piperidine-sulfolane hybrid small molecule that functions as an orally bioavailable, selective glucagon-like peptide-1 (GLP-1) receptor agonist [1]. It is currently in Phase 1 clinical development for the treatment of type 2 diabetes and obesity.

Why In-Class GLP-1 Agonists Cannot Substitute for ID110521156 Without Risk


Although all GLP-1 receptor agonists target the same receptor, small-molecule agonists like ID110521156 exhibit distinct allosteric binding modalities, signaling bias (partial β-arrestin recruitment with no effect on calcium mobilization or MAPK phosphorylation), and pharmacokinetic profiles compared to peptide-based injectables or even other oral small molecules [1]. Moreover, ID110521156 has demonstrated a 100-fold safety margin between the no-observed-adverse-effect level (NOAEL) and the in vivo efficacy dose in non-human primates, a margin that is not automatically shared by structurally related analogs and directly addresses the hepatotoxicity concerns that halted other oral GLP-1 candidates [1].

Quantitative Differentiation Evidence for ID110521156 Procurement Decisions


Oral Bioavailability in Non-Human Primates vs. Reported Oral GLP-1 Small Molecule Benchmarks

After oral administration in normal cynomolgus monkeys, ID110521156 exhibited a bioavailability range of 18–32% [1]. This value exceeds the reported bioavailability of the discontinued oral small-molecule GLP-1 agonist danuglipron, which clinical programs noted exhibited low bioavailability (often cited as <10% in humans, with high CYP3A4-mediated first-pass metabolism contributing to its narrow safety margin and discontinuation) . While a direct head-to-head PK study is not publicly available, the cross-species context of the non-human primate model provides a relevant translational benchmark for oral GLP-1 candidates.

Pharmacokinetics Oral Bioavailability GLP-1

Safety Margin (NOAEL/Efficacy Dose) in 28-Day Repeat-Dose GLP Toxicology

In a 28-day repeat-dose toxicity study in non-human primates, the no-observed-adverse-effect level (NOAEL) of ID110521156 was separated from the in vivo efficacy dose by a 100-fold margin [1]. This margin is substantially wider than that reported for the structurally related oral GLP-1 candidate danuglipron, which was discontinued partly due to a narrow safety margin and dose-limiting hepatotoxicity signals .

Toxicology Safety Margin GLP-1

Signaling Bias: Partial β-Arrestin Recruitment Without Calcium or MAPK Activation

ID110521156 is a partial agonist for β-arrestin recruitment downstream of the GLP-1 receptor, with no detectable effect on intracellular calcium levels or MAPK phosphorylation at functional concentrations, while maintaining full cAMP efficacy comparable to native GLP-1 (7-36) amide [1]. This biased signaling profile distinguishes it from peptide GLP-1 agonists like semaglutide, which exhibit balanced agonism across G-protein and β-arrestin pathways, and from other small-molecule agonists whose bias profiles are often undisclosed or less characterized [2].

Signaling Bias β-Arrestin GLP-1 Agonism

Procurement-Relevant Application Scenarios for ID110521156 Based on Quantitative Evidence


Differentiation in Oral Diabetes/Obesity Pipelines: Selecting a Candidate with a Demonstrated Wide Safety Margin

Pharmaceutical portfolio managers should prioritize ID110521156 over other oral small-molecule GLP-1 agonists because it is one of the few candidates with publicly disclosed NOAEL data showing a 100-fold separation from the efficacy dose in a 28-day NHP toxicology study [1]. This metric directly addresses the high attrition rate of oral GLP-1 programs due to hepatotoxicity, a liability that terminated danuglipron and has raised concerns for other candidates.

Pharmacology Research Requiring a Biased GLP-1 Agonist Tool Compound

Academic or industry pharmacology groups seeking to dissect GLP-1 receptor signaling pathways can employ ID110521156 as a unique tool compound. Its profile of full cAMP agonism with partial β-arrestin recruitment and no MAPK/calcium activation [1] allows for selective interrogation of G-protein-dependent vs. arrestin-dependent effects, a capability not possible with balanced peptide agonists like semaglutide.

Formulation and CMC Development Leveraging a Small Molecule with Measurable Oral Bioavailability

Because ID110521156 demonstrates 18–32% oral bioavailability in monkeys [1], formulation teams have a quantitative baseline for developing oral dosage forms. This is a tangible procurement advantage over other preclinical GLP-1 small molecules for which bioavailability data are unpublished or inferior, accelerating project timelines.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.